4-Fluoro-3'-nitrobenzofenona

Descripción general

Descripción

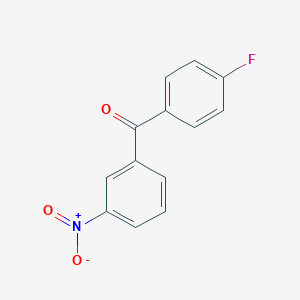

4-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3. It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom at the 4-position and a nitro group at the 3’-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluoro-3'-nitrobenzophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for developing other compounds such as:

- Benzimidazoles : Used for their antimicrobial and therapeutic properties.

- Benzoselenazoles : Important for their applications in pharmaceuticals and materials.

- Polymersomes : Utilized in drug delivery systems.

The compound's ability to undergo reduction, substitution, and oxidation reactions further broadens its application scope .

Pharmaceuticals

In the pharmaceutical industry, 4-Fluoro-3'-nitrobenzophenone is employed as a precursor for synthesizing various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including:

- Antimicrobial agents : Compounds derived from this benzophenone are known to exhibit significant antimicrobial activity.

- Opioid and antipsychotic drugs : The structural modifications of this compound can lead to the development of new therapeutic agents targeting neurological disorders.

Agrochemicals

The compound is also utilized in producing certain agrochemicals. Its unique chemical properties allow for the synthesis of herbicides and pesticides that are effective against specific pests while minimizing environmental impact. The incorporation of fluorine and nitro groups enhances the stability and efficacy of these agrochemical products.

Material Science

4-Fluoro-3'-nitrobenzophenone finds applications in material science due to its photochemical properties. It can be used in:

- Dyes and pigments : The compound's ability to absorb UV light makes it suitable for manufacturing dyes that are stable and vibrant.

- Photoinitiators : It serves as a photoinitiator in UV-curing applications, facilitating polymerization processes essential in coatings and adhesives.

Case Study 1: Synthesis of Benzimidazoles

A study demonstrated the synthesis of benzimidazoles using 4-Fluoro-3'-nitrobenzophenone as an intermediate. The reaction conditions were optimized to yield high purity products with significant antimicrobial activity.

Case Study 2: Photoinitiator Applications

Research highlighted the use of 4-Fluoro-3'-nitrobenzophenone as a photoinitiator in UV-curing processes. The findings indicated that this compound effectively initiated polymerization reactions under UV light, leading to durable coatings with enhanced mechanical properties.

Mecanismo De Acción

Target of Action

It is known that this compound is used as a building block in the synthesis of various pharmaceuticals and fluorescent dyes . Therefore, its targets would likely depend on the specific molecules it is used to synthesize.

Mode of Action

The mode of action of 4-Fluoro-3’-nitrobenzophenone is primarily through its reactivity with other compounds in chemical reactions. It is used as a building block in the synthesis of various other compounds, including benzimidazoles, benzoselenazoles, and polymersomes . The nitro group can be reduced to an amine, acting as a nucleophile, and the fluorine atom can be displaced in nucleophilic aromatic substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles have antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly affect a wide range of biochemical pathways through its role in the synthesis of these compounds.

Result of Action

The molecular and cellular effects of 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles can have a wide range of effects, including antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly cause a wide range of molecular and cellular effects through its role in the synthesis of these compounds.

Action Environment

The action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone can be influenced by various environmental factors. For example, the synthesis of 4-Fluoro-3’-nitrobenzophenone involves reactions that are sensitive to temperature . Therefore, environmental factors such as temperature could potentially influence the action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Fluoro-3’-nitrobenzophenone involves the Suzuki-Miyaura coupling reaction. This method typically uses 1-Iodo-3-nitrobenzene and 4-Fluorobenzeneboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Bedford’s palladacycle, in the presence of a base like potassium carbonate. The reaction is carried out in methoxybenzene at 120°C under a pressure of 1500.15 Torr for 5 hours in an autoclave .

Industrial Production Methods

Industrial production of 4-Fluoro-3’-nitrobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Fluoro-3’-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Oxidation: Oxidized derivatives of benzophenone.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-4’-nitrobenzophenone

- 3-Nitro-4-chlorobenzophenone

- 4-Amino-3-nitrobenzophenone

Comparison

4-Fluoro-3’-nitrobenzophenone is unique due to the presence of both a fluorine atom and a nitro group on the benzophenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific electronic effects that influence its behavior in various chemical processes. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in diverse applications .

Actividad Biológica

4-Fluoro-3'-nitrobenzophenone (CAS Number: 2195-47-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

4-Fluoro-3'-nitrobenzophenone is characterized by a benzophenone structure with fluorine and nitro substituents. Its molecular formula is C13H9FNO2, and it exhibits relevant physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 233.22 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

| LogP | 3.1652 |

The biological activity of 4-Fluoro-3'-nitrobenzophenone is primarily attributed to its interactions with various biological targets:

- Antimycobacterial Activity : Studies have shown that derivatives of 4-fluoro-3-nitrobenzoic acid, a precursor to 4-Fluoro-3'-nitrobenzophenone, exhibit significant antimycobacterial properties. These compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

- Cholinesterase Inhibition : Research has demonstrated that certain analogs derived from the compound can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer’s .

- Anticancer Properties : Preliminary studies indicate that 4-Fluoro-3'-nitrobenzophenone may possess anticancer activity by inducing apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and proliferation is under investigation .

Case Studies

Several studies have explored the biological activities of compounds related to or derived from 4-Fluoro-3'-nitrobenzophenone:

- Study on Antimycobacterial Activity : A study published in the European Journal of Medicinal Chemistry synthesized novel benzimidazole derivatives from 4-fluoro-3-nitrobenzoic acid, demonstrating promising antimycobacterial activity against drug-resistant strains .

- Cholinesterase Inhibitors : Another research article focused on the synthesis of benzimidazole derivatives that showed significant inhibition of AChE and BChE, suggesting potential applications in treating cognitive disorders .

- Cancer Cell Line Studies : In vitro studies have assessed the cytotoxic effects of various benzophenone derivatives on cancer cell lines, revealing that some compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

Safety and Toxicology

While exploring the biological activities of 4-Fluoro-3'-nitrobenzophenone, safety profiles must be considered:

Propiedades

IUPAC Name |

(4-fluorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVHRTYAQSPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440805 | |

| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-53-1 | |

| Record name | (4-Fluorophenyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FLUORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 4-Chloro-4'-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?

A: 4-Chloro-4'-fluoro-3-nitrobenzophenone is a crucial building block in the multi-step synthesis of flurobendazole []. While not pharmaceutically active itself, its structure contributes to the final molecule's properties and ultimately its anthelmintic activity. Understanding its synthesis is vital for producing flurobendazole efficiently and cost-effectively.

Q2: Can you elaborate on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone as described in the research?

A: While the provided abstract doesn't detail the specific synthetic route, it emphasizes a "detailed discussion" on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone []. This likely involves a Friedel-Crafts acylation reaction, a common method for benzophenone synthesis. Further details on reaction conditions, reagents, and yields would be found in the full research paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.